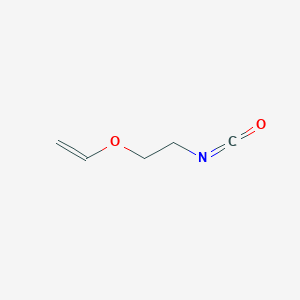
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a tributylstannyl group and a 2-methylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole typically involves the reaction of 2-methylphenylhydrazine with tributyltin azide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Phenyl-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-(2-Chlorophenyl)-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
5-(2-Methylphenyl)-1-(trimethylstannyl)-1H-tetrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
683270-46-4 |
|---|---|
Fórmula molecular |
C20H34N4Sn |
Peso molecular |
449.2 g/mol |
Nombre IUPAC |
tributyl-[5-(2-methylphenyl)tetrazol-1-yl]stannane |
InChI |
InChI=1S/C8H7N4.3C4H9.Sn/c1-6-4-2-3-5-7(6)8-9-11-12-10-8;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clave InChI |
MZZABUPIVXMJLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)N1C(=NN=N1)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
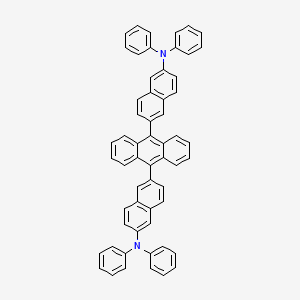
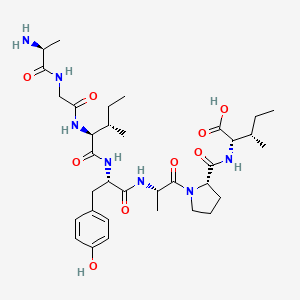

![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
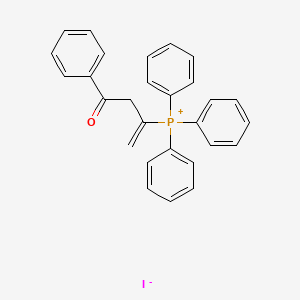
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
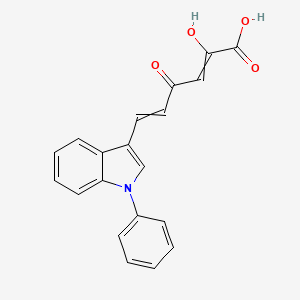
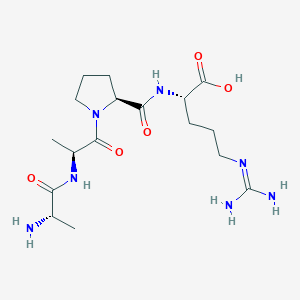
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
